![molecular formula C56H52Cl2N4Ru B13394416 Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is a coordination compound that features a ruthenium metal center bound to a porphyrin ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method is to react 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin with ruthenium trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is often carried out under reflux conditions to ensure complete complexation of the ruthenium ion with the porphyrin ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands around the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in new ruthenium-ligand complexes .
Applications De Recherche Scientifique
Chemistry
In chemistry, Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is used as a catalyst in various organic transformations, including oxidation and hydrogenation reactions. Its ability to facilitate these reactions under mild conditions makes it valuable for synthetic applications .
Biology and Medicine
The porphyrin ligand can absorb light and transfer energy to the ruthenium center, generating reactive oxygen species that can kill cancer cells .
Industry
Industrially, the compound is used in the development of advanced materials, such as sensors and electronic devices.
Mécanisme D'action
The mechanism by which Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) exerts its effects involves the interaction of the ruthenium center with various molecular targets. In catalysis, the ruthenium center can activate substrates by coordinating to them and facilitating their transformation. In photodynamic therapy, the porphyrin ligand absorbs light and transfers energy to the ruthenium center, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotetrakis(dimethylsulfoxide)ruthenium(II): This compound also features a ruthenium center but with dimethylsulfoxide ligands.
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinato]manganese(III): This manganese complex is used in catalysis and has similar structural features to the ruthenium compound.
Uniqueness
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties enhance its performance in catalytic and photodynamic applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C56H52Cl2N4Ru |
|---|---|
Poids moléculaire |
953.0 g/mol |
Nom IUPAC |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
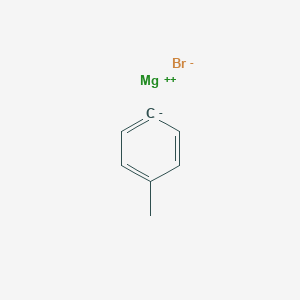
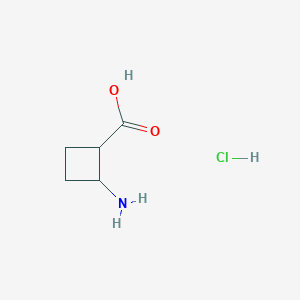
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
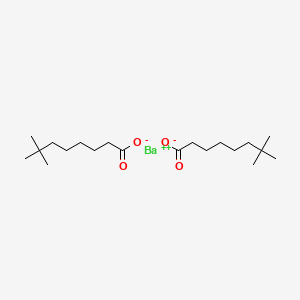

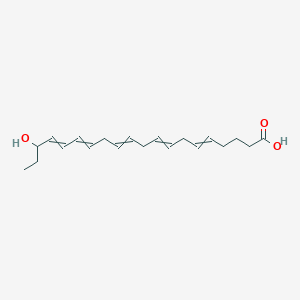
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

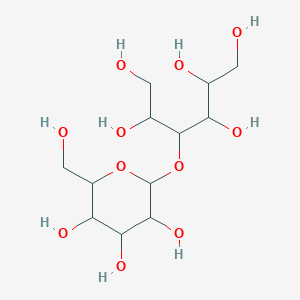
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![1,3,6-Trihydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B13394405.png)
